molecular formula C16H18N4O2 B2972227 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide CAS No. 2034617-95-1

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide

Cat. No.: B2972227
CAS No.: 2034617-95-1
M. Wt: 298.346
InChI Key: IRLJMVVJKSNCSK-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopentyloxy group attached to an isonicotinamide backbone, with a 4-methylpyrimidin-2-yl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with an appropriate halogenating agent to form cyclopentyl halide.

    Attachment to the isonicotinamide backbone: The cyclopentyl halide is then reacted with isonicotinamide under basic conditions to form the cyclopentyloxy-isonicotinamide intermediate.

    Introduction of the 4-methylpyrimidin-2-yl group: The final step involves the reaction of the intermediate with 4-methylpyrimidine-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclopentyloxy group.

    Reduction: Reduced forms of the isonicotinamide or pyrimidine rings.

    Substitution: Substituted derivatives at the pyrimidine ring.

Scientific Research Applications

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)benzamide: Similar structure but with a benzamide backbone.

    2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)pyridine: Similar structure but with a pyridine backbone.

Uniqueness

2-(cyclopentyloxy)-N-(4-methylpyrimidin-2-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its isonicotinamide backbone differentiates it from similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

IUPAC Name

2-cyclopentyloxy-N-(4-methylpyrimidin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-6-8-18-16(19-11)20-15(21)12-7-9-17-14(10-12)22-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLJMVVJKSNCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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